Hyocholate
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Overview
Description
Hyocholate is a bile acid anion that is the conjugate base of hyocholic acid, obtained bye deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human urinary metabolite, a rat metabolite and a mouse metabolite. It is a conjugate base of a hyocholic acid.
Scientific Research Applications
Biomarkers for Metabolic Disorders
Hyocholic acid (HCA), a major bile acid species in pigs, has been found in human blood and urine. Research shows that lower serum concentrations of HCA species are associated with obesity and diabetes. HCA levels are also predictors of the future risk of developing metabolic disorders. This association demonstrates the potential of HCA profiles in assessing metabolic health risks (Zheng et al., 2021).
Chemical Derivatization
Hyocholate has been studied for its potential in chemical derivatization, particularly in the formation of cyclic alkaneboronate esters, which have applications in the preparation of various steroidal derivatives (Brooks et al., 1984).
Glucose Homeostasis
HCA and its derivatives are effective in improving serum fasting glucagon-like peptide-1 (GLP-1) secretion and glucose homeostasis. HCA activates the G-protein-coupled bile acid receptor (TGR5) and inhibits the farnesoid X receptor (FXR), a unique mechanism not found in other bile acid species. This property makes HCA a potential agent for diabetes treatment (Zheng et al., 2020).
Cholesterol Metabolism
Hyocholic acid has been shown to prevent the accumulation of dietary cholesterol in mice, suggesting its potential role in managing cholesterol levels. This effect is likely mediated by hyodeoxycholic acid, derived from intestinal bacteria action on hyocholic acid (Beher et al., 1964).
Inflammatory Reaction in Cerebral Ischemia
Hyocholic acid may reduce the expression of intercellular adhesion molecule-1 (ICAM-1) in brain microvascular endothelial cells after ischemia and reperfusion injury, indicating its potential in inhibiting inflammatory reactions in cerebral ischemia (Niu Fu-ling, 2007).
Serum Hyocholic Acid Concentrations in Humans
Elevated serum concentrations of HCA in patients with hepatic cirrhosis, primary hepatoma, or pancreatic cancer compared to healthy subjects indicate its potential clinical significance in diagnosing these conditions (Kano et al., 1999).
Enzymatic Conversions
Hyocholic acid has been used as a substrate in enzymatic conversions, such as in the synthesis of ω‐muricholic acid using hydroxysteroid dehydrogenases. This process highlights the potential of hyocholic acid in biocatalytic applications (Bertuletti et al., 2021).
Anion Binding Properties
Methyl this compound has been explored for its anion binding properties, which could have implications in organic chemistry and molecular recognition studies (Fantin et al., 2017).
Properties
Molecular Formula |
C24H39O5- |
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Molecular Weight |
407.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/p-1/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1 |
InChI Key |
DKPMWHFRUGMUKF-KWXDGCAGSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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